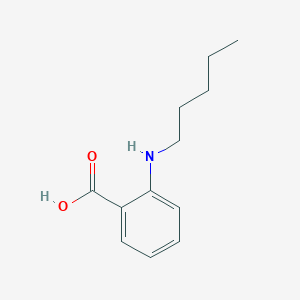![molecular formula C13H16N4O4S2 B15111635 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B15111635.png)
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide is a complex organic compound that belongs to the class of proline derivatives It features a unique structure combining an isoxazole ring, a thiazole ring, and a prolinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide typically involves multiple steps, starting with the preparation of the isoxazole and thiazole rings. The isoxazole ring can be synthesized through a reaction involving alkynes and nitrile oxides, while the thiazole ring is often prepared via a Hantzsch thiazole synthesis. The final step involves coupling the isoxazole and thiazole rings with the prolinamide moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline: A proline derivative with similar structural features.
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine: Another compound with an isoxazole ring and sulfonyl group .
Uniqueness
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide is unique due to its combination of an isoxazole ring, a thiazole ring, and a prolinamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C13H16N4O4S2 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H16N4O4S2/c1-8-11(9(2)21-16-8)23(19,20)17-6-3-4-10(17)12(18)15-13-14-5-7-22-13/h5,7,10H,3-4,6H2,1-2H3,(H,14,15,18) |
Clé InChI |
RDLRVEBACNLRHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(2-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15111553.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B15111560.png)
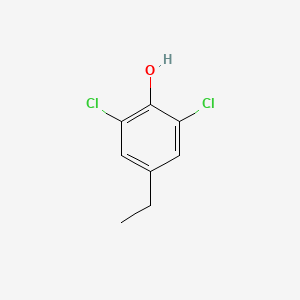
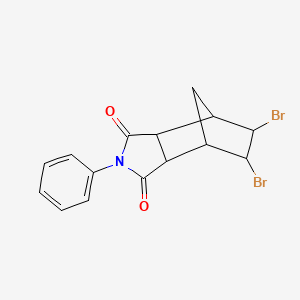
![3-Ethyl-1-[(2-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione](/img/structure/B15111583.png)
![2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15111590.png)
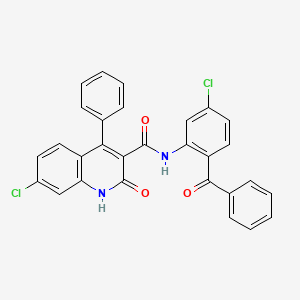
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15111607.png)
![2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B15111628.png)
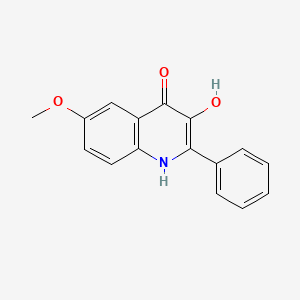
![7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15111640.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15111644.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B15111650.png)
